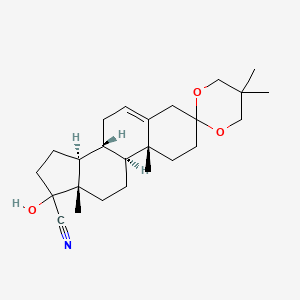

(17-alpha)-3,3-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile

Description

This compound is a synthetic steroid derivative featuring a 17α-hydroxy-17-carbonitrile moiety and a unique 3,3-((2,2-dimethylpropane-1,3-diyl)bis(oxy)) substitution. The bulky bis(oxy) group at C3 and the dimethylpropane bridge introduce steric hindrance and rigidity, likely influencing metabolic stability and receptor-binding properties compared to simpler analogs.

Properties

CAS No. |

94291-96-0 |

|---|---|

Molecular Formula |

C25H37NO3 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

(8'R,9'S,10'R,13'S,14'S)-17'-hydroxy-5,5,10',13'-tetramethylspiro[1,3-dioxane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile |

InChI |

InChI=1S/C25H37NO3/c1-21(2)15-28-25(29-16-21)12-11-22(3)17(13-25)5-6-18-19(22)7-9-23(4)20(18)8-10-24(23,27)14-26/h5,18-20,27H,6-13,15-16H2,1-4H3/t18-,19+,20+,22+,23+,24?/m1/s1 |

InChI Key |

HRIJEKVYQIAMPL-OQHMMIIGSA-N |

Isomeric SMILES |

C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CCC5(C#N)O)C)OCC(CO3)(C)C |

Canonical SMILES |

CC1(COC2(CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C#N)O)C)C)OC1)C |

Origin of Product |

United States |

Biological Activity

(17-alpha)-3,3-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile, commonly referred to by its CAS number 94291-96-0, is a synthetic steroid compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 399.57 g/mol

- CAS Number : 94291-96-0

- LogP : 4.97318 (indicating lipophilicity)

Research indicates that this compound may act as an inhibitor of steroidogenic enzymes, particularly 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is crucial in the biosynthesis of androgens such as testosterone. Inhibition of this enzyme could lead to reduced androgen levels, which may have implications for conditions related to androgen excess.

Inhibition of 17β-HSD3

A study highlighted the development of compounds that inhibit 17β-HSD3. The most active compound demonstrated an IC₅₀ value of 6 nM in HEK-293 cells, suggesting that similar derivatives may exhibit potent inhibitory effects on androgen biosynthesis .

Case Studies and Research Findings

-

In Vitro Studies :

- Compounds similar to (17-alpha)-3,3-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))-17-hydroxyandrost-5-ene-17-carbonitrile were tested for their ability to inhibit cell proliferation in androgen-sensitive cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations .

- Structure-Activity Relationship (SAR) :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 399.57 g/mol |

| CAS Number | 94291-96-0 |

| LogP | 4.97318 |

| EINECS | 304-924-8 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Key analogs and their distinguishing features are outlined below:

Pharmacological Implications

- Metabolic Stability : The target compound’s 3,3-bis(oxy) substituent likely reduces susceptibility to hepatic oxidation compared to 3-oxo analogs (e.g., CAS 77881-13-1) .

- In contrast, the target compound’s rigid C3 substituents may favor selectivity for androgen receptors (AR).

- Prodrug Potential: The ethoxycarbonyloxy group in 17α-ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile may act as a cleavable prodrug moiety, a feature absent in the target compound .

Research Findings and Data

X-ray Crystallography Insights

- 3,11,17-Trioxoandrostane-5α-carbonitrile: The 5α-cyano group induces a flattened A-ring (puckering amplitude = 0.42 Å), optimizing hydrophobic interactions with receptor pockets.

- 17α-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile: Crystallizes in the monoclinic P2₁ space group with two distinct D-ring conformers (torsion angles: –156.3° in Molecule I vs. –172.8° in Molecule II), suggesting conformational adaptability.

Hypothesized Activity of the Target Compound

While direct pharmacological data are unavailable, structural parallels suggest:

- Enhanced Half-Life : The dimethylpropane bridge at C3 may hinder CYP3A4-mediated degradation.

- Reduced Off-Target Effects : Rigid C3 substituents could minimize cross-reactivity with progesterone receptors (PR) compared to 3-oxo derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.